![molecular formula C₂₄H₄₀N₂O₄ B1140329 3alpha,12-alpha-Dihydroxy-7-diazirdinecholanic Acid CAS No. 86933-63-3](/img/structure/B1140329.png)
3alpha,12-alpha-Dihydroxy-7-diazirdinecholanic Acid
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Overview
Description
Synthesis Analysis
The synthesis of related bile acids involves complex chemical processes, including the conventional method for studying bile acid biosynthesis, which employs the Reformatsky reaction and subsequent steps to produce various hydroxylated bile acid derivatives (Kurosawa et al., 2001).
Molecular Structure Analysis
The molecular structure of bile acids, including derivatives like 3alpha,7alpha,12alpha-triacetoxy-5beta-cholanic acid, is elucidated using spectroscopic evidence, particularly NMR experiments, which confirm the configuration of these compounds (Wen-chen Chen et al., 2006).
Chemical Reactions and Properties
Bile acids undergo various chemical reactions, including hydroxylation and conjugation, which modify their chemical properties and biological functions. For example, 3alpha,7alpha,12alpha-trihydroxy-5beta-[7beta-3H]cholestanoic acid's conversion into tetrahydroxy derivatives in rat liver illustrates the complexity of these reactions (Gustafsson, 1975).
properties
IUPAC Name |
4-[(3R,10S,12S,13R)-3,12-dihydroxy-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,3'-diaziridine]-17-yl]pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40N2O4/c1-13(4-7-20(29)30)16-5-6-17-21-18(11-19(28)23(16,17)3)22(2)9-8-15(27)10-14(22)12-24(21)25-26-24/h13-19,21,25-28H,4-12H2,1-3H3,(H,29,30)/t13?,14?,15-,16?,17?,18?,19+,21?,22+,23-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQCAIZRAFUGBU-QJQGKCNJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C4(CC5C3(CCC(C5)O)C)NN4)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCC(=O)O)C1CCC2[C@@]1([C@H](CC3C2C4(CC5[C@@]3(CC[C@H](C5)O)C)NN4)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3alpha,12-alpha-Dihydroxy-7-diazirdinecholanic Acid |
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